
Established Safety, Efficacy, and
Pharmacokinetic Data

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Amdoxovir

CAS No.: 145514-04-1

Cat. No.: S518366

Get Quote

The table below summarizes quantitative findings from clinical and preclinical studies on Amdoxovir (also

known as DAPD) and its active metabolite, dioxolane guanine (DXG).

Parameter Findings/Value Context/Details

Clinical Doses
Studied

25 mg to 600 mg Doses were administered as monotherapy in

treatment-naive and experienced patients; 500 mg
twice daily showed significant antiviral activity [1].

Antiviral Efficacy
(Viral Load
Reduction)

-0.7 to -1.5 log₁₀
copies/mL

-1.5 log₁₀: median reduction in treatment-naive
patients at highest doses [1]. -0.7 log₁₀: reduction in

treatment-experienced patients (500 mg twice daily)
[1].

Intracellular Half-
life (DXG-TP)

~16 hours (in vitro); ~9-
27 hours (human

estimate)

Suggests potential for twice-daily (BID) dosing to
maintain therapeutic coverage [2].

Key Resistance
Mutations

K65R, L74V These mutations are associated with decreased
susceptibility to Amdoxovir [2]. The virus remains
sensitive to Amdoxovir despite M184V and Thymidine

Analog Mutations (TAMs) [2].
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Parameter Findings/Value Context/Details

Safety Profile Well tolerated In short-term (15-day) trials, the majority of adverse
events were reported as mild or moderate in severity

[1].

Key Experimental Protocols for Investigation

For researchers investigating the properties of Amdoxovir, the following methodologies from the literature

can serve as a guide.

Protocol for Assessing Antiviral Activity and Resistance

This protocol is based on in vitro cell culture experiments used to determine the drug's efficacy and the

mutations that confer resistance [2] [3].

Cell Culture: Use HIV-1-infected primary human peripheral blood mononuclear (PBM) cells.

Activated PBM cells are the primary substrate for HIV infection in vivo and provide a relevant model
for measuring pharmacology [4].

Antiviral Potency Assay: Treat infected cells with varying concentrations of Amdoxovir. The 50%
effective concentration (EC₅₀) is determined by measuring the reduction in viral replication (e.g., via

p24 antigen assay or viral RNA load) compared to an untreated control.
Resistance Selection: Passage the virus in the presence of sub-optimal drug concentrations over

multiple weeks (e.g., 20-28 weeks). Sequence the viral reverse transcriptase (RT) gene to identify
emerging resistance mutations (e.g., K65R, L74V) [2].

Steady-State Kinetic Analysis: To understand resistance at the enzyme level, purify HIV-1 RT with
specific mutations. Perform in vitro assays to determine the inhibition constant (Kᵢ) of the active

triphosphate form, DXG-TP, against mutant and wild-type RT. This analyzes how efficiently the
triphosphate is incorporated and causes chain termination [3].

Protocol for Intracellular Pharmacology

This methodology is critical for understanding the drug's activation and longevity within target cells [2] [4].
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Cell Processing and Dosing: Isolate primary human PBM cells from donor blood and activate them

with phytohemagglutinin (PHA). Incubate the cells with a clinically relevant concentration of
Amdoxovir (e.g., 10 μM).

Triphosphate Extraction and Quantification: At designated time points post-dosing, wash and lyse
the cells. Extract the phosphorylated nucleotides, including the active metabolite DXG-triphosphate
(DXG-TP). Use validated analytical methods like liquid chromatography-tandem mass spectrometry
(LC-MS/MS) to quantify the intracellular concentration of DXG-TP.

Half-life Determination: After removing the extracellular drug, measure the decay of DXG-TP levels
over time (e.g., at 0, 4, 8, 12, 16, 20, and 24 hours). The intracellular half-life is calculated from the

slope of the log-linear decline in concentration over time [2].

Mechanistic and Experimental Workflows

The following diagrams illustrate the metabolic activation of Amdoxovir and a generalized workflow for

evaluating its antiviral activity.
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Key Takeaways for Researchers

Status of Development: Amdoxovir's clinical development was terminated after Phase II trials
around 2013, so no further human data is expected [5].

Defining the Window: The "therapeutic window" is inferred from dose-ranging studies (e.g., 25-500
mg BID). The upper end would be defined by the dose where mild-to-moderate adverse events

become more frequent or severe, while the lower end is the minimum dose required for a significant
antiviral effect (e.g., >0.5 log reduction) [1].

Combination Therapy is Key: Early trials indicated that Amdoxovir used in combination with
Zidovudine (ZDV) showed at least additive efficacy and allowed for a lower ZDV dose, which could

improve the overall therapeutic index by limiting ZDV-associated toxicity [2].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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